molecular formula C46H77NO17 B014870 Tylosin CAS No. 8026-48-0

Tylosin

Cat. No. B014870
CAS RN: 8026-48-0
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-VMXQISHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Tylosin synthesis involves complex biochemical processes, primarily occurring within the microbial cells of Streptomyces species. The heterologous expression of this compound polyketide synthase (Tyl PKS) in Streptomyces venezuelae has been studied for the production of tylactone, a core component of this compound. This approach demonstrates the possibilities of using engineered strains for secondary metabolite production, including the hybrid bioactive macrolides derived from this compound (Jung et al., 2006). Additionally, the total synthesis of tylonolide, the aglycone of this compound, from D-glucose showcases the chemical synthesis pathway and the utility of protective groups for hydroxy functions in the synthesis process (Tanaka et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 16-membered lactone ring, essential for its antibiotic activity. The structure is further complicated by the presence of multiple sugar moieties attached to the macrolactone ring, which are crucial for its biological activity. The elucidation of this compound's biosynthetic route has provided insights into the molecular interactions and the importance of the polyketide synthase complex in forming the core lactone structure, followed by the attachment of deoxyhexose substituents (Cundliffe, 2002).

Scientific Research Applications

  • Growth Promotion in Livestock : Tylosin is used as a growth promoter in pigs and has been found to increase the occurrence of macrolide-resistant enterococci and Staphylococcus hyicus (Aarestrup & Carstensen, 1998). It also accelerates the maturation of swine gut microbiota without significantly altering its composition (Kim et al., 2016).

  • Impact on Microbial Flora : In a mixed anaerobic continuous-flow fermentation culture of chicken gastrointestinal microorganisms, subtherapeutic concentrations of this compound affect the inhibitory stringency against Escherichia coli O157:H7 (Poole et al., 2003).

  • Veterinary Applications : Widely used in domestic animals and fowls, this compound is highly effective against swine dysentery and is commonly administered through drinking water (Iritani et al., 1975). It is also used in the treatment of bovine mastitis but is not recommended for infections caused by inducibly resistant streptococci (Entorf et al., 2016).

  • Environmental Impact : Exposure to this compound can reduce algal growth and photosynthesis, indicating a potential environmental impact, particularly in aquatic ecosystems (Li et al., 2021). It also has been observed to reduce benthic microalgal biomass and primary productivity in estuarine systems (Pinckney et al., 2013).

  • Antimicrobial Resistance : Long-term feeding of this compound in cattle has been shown to increase the proportion of macrolide-resistant enterococci, posing a potential zoonotic risk to human beef consumers (Cazer et al., 2020).

  • Analytical Methods : Techniques have been developed to quantify this compound in swine tissues, using methods such as liquid chromatography combined with electrospray ionization mass spectrometry (Cherlet et al., 2002).

Mechanism of Action

Target of Action

Tylosin, also known as this compound A, is a macrolide antibiotic that primarily targets a wide range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix . It also shows activity against certain Gram-negative bacteria, such as Campylobacter coli, and certain spirochaetes . These bacteria are the primary targets of this compound due to their susceptibility to its bacteriostatic effects .

Mode of Action

This compound operates by inhibiting bacterial protein synthesis, a crucial mechanism for treating bacterial infections . It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . By blocking protein synthesis, this compound halts the production of essential proteins needed for bacterial survival and replication .

Biochemical Pathways

This compound is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism . Thereafter, the deoxyallose moiety is converted to D-mycinose via bis-O-methylation . The polyketide lactone is also hydroxylated following attachment of the first sugar .

Pharmacokinetics

It is known that this compound is used in veterinary medicine due to its broad spectrum of activity and high margin of safety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in susceptible bacteria, leading to their inability to grow and multiply . This results in the effective treatment of bacterial infections in various animal species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and ionic strength can affect the sorption of this compound, with increased sorption capacity observed as the pH increases and ionic strength decreases . Furthermore, the presence of other microbial species can influence the degradation and removal of this compound from the environment .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
Source PubChem
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InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
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Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
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Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
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Molecular Formula

C46H77NO17
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Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
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Color/Form

Crystals from water

CAS RN

1401-69-0, 1405-54-5
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Melting Point

128-132 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tylosin exert its antibacterial activity?

A1: this compound, like other macrolide antibiotics, binds to the 23S rRNA within the peptide exit tunnel of the bacterial ribosome. [, ] This binding interferes with protein synthesis by either preventing the formation of the ribosome complex or blocking the progression of the growing peptide chain. []

Q2: Does this compound affect all bacteria equally?

A2: No, this compound primarily exhibits activity against Gram-positive bacteria and certain Gram-negative bacteria, as well as Mycoplasma species. [, ]

Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?

A3: Inhibition of protein synthesis ultimately leads to bacterial growth arrest and cell death.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C46H77NO17 and it has a molecular weight of 916.08 g/mol.

Q5: Can the degradation of this compound in water be influenced by environmental factors?

A5: Yes, experimental results suggest that adjusting pH levels can potentially destabilize this compound, leading to its degradation in water. []

Q6: Does this compound possess any catalytic properties?

A6: this compound itself is not known to possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis.

Q7: Have computational methods been applied to this compound research?

A7: Yes, computational chemistry and modeling have been used to study this compound. For example, molecular modeling combined with TRNOESY NMR data has been employed to determine the active conformation of this compound and design novel macrolide antibiotics. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that the 4"-O-acyl group and the mycinose moiety play a crucial role in the binding of this compound derivatives to ribosomes, especially in macrolide-resistant strains. [] For instance, 3-O-acetyl-4"-O-isovalerylthis compound exhibits higher binding affinity to ribosomes of resistant Staphylococcus aureus strains compared to this compound or 3-O-acetylthis compound. []

Q9: What strategies can improve this compound's stability and bioavailability?

A9: Protecting this compound from light and moisture during storage and handling is crucial for maintaining its stability. [] Formulation strategies such as microencapsulation or complexation with cyclodextrins can be explored to further enhance its stability, solubility, and bioavailability.

Q10: What are the regulatory considerations for this compound use in livestock?

A10: The use of this compound in livestock is subject to regulations regarding dosage, withdrawal periods, and maximum residue limits (MRLs) in edible tissues to ensure consumer safety.

Q11: What is the bioavailability of this compound following different routes of administration?

A11: this compound exhibits good bioavailability in ducks following intramuscular (93.95%) and oral (75.77%) administration. []

Q12: How is this compound distributed in the body?

A12: this compound is widely distributed in the body, crossing biological barriers and reaching various organs and tissues, including the liver, kidney, and muscle. [, ]

Q13: How is this compound eliminated from the body?

A13: this compound is primarily eliminated from the body through urine and bile. []

Q14: How long does it take for this compound residues to deplete from edible tissues?

A14: The depletion time for this compound residues in edible tissues varies depending on the animal species and the tissue. For turkeys, residues were below the detection limit (50 μg/kg) in all tissues immediately after a 3-day treatment with this compound tartrate (500 mg/L) in drinking water. []

Q15: How does the dose of this compound affect its pharmacokinetic parameters?

A15: A fourfold decrease in the intramuscular dose of this compound and Florfenicol combination in pigs resulted in a twofold decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for both drugs. []

Q16: How is the efficacy of this compound evaluated?

A16: The efficacy of this compound can be evaluated in vitro using methods like minimum inhibitory concentration (MIC) determination and checkerboard assays to assess synergy with other antibiotics. In vivo efficacy can be assessed using animal models of bacterial infection. []

Q17: What is the MIC of this compound against Mycoplasma gallisepticum?

A17: The MIC of this compound against Mycoplasma gallisepticum has been reported as 0.00625 µg/ml. []

Q18: What are the mechanisms of resistance to this compound?

A18: Bacterial resistance to this compound can occur through various mechanisms, including target site modification (methylation of 23S rRNA), efflux pumps, and enzymatic inactivation. [, , , ]

Q19: Does this compound use select for resistance in bacteria other than the targeted pathogen?

A19: Yes, studies have shown that the use of this compound can select for resistance in non-target bacteria, such as Enterococcus spp. found in the feces of treated swine. [, , ]

Q20: What are the potential adverse effects of this compound in animals?

A20: While generally considered safe, high doses or prolonged use of this compound in animals have been associated with some adverse effects, including gastrointestinal disturbances and potential effects on the immune and endocrine systems. []

Q21: Are there specific drug delivery strategies being explored for this compound?

A21: Research is exploring targeted drug delivery systems for this compound to enhance its efficacy and reduce potential side effects. This includes developing formulations that improve drug penetration into specific tissues or organs.

Q22: Are there specific biomarkers being investigated for this compound?

A22: Researchers are investigating biomarkers, such as specific microbial metabolites or gene expression patterns, to monitor the impact of this compound on the gut microbiome and predict its efficacy. []

Q23: What analytical methods are used to detect and quantify this compound?

A23: Various analytical methods are employed for this compound detection and quantification, including:

  • Microbiological Assay: Utilizes the growth inhibition of a susceptible microorganism, such as Sarcina lutea, to determine this compound concentration. [, ]
  • High-Performance Liquid Chromatography (HPLC): A versatile technique enabling separation, identification, and quantification of this compound and its metabolites in various matrices. [, , , , ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): Employs antibodies to detect and quantify this compound based on its specific binding affinity. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique providing high sensitivity and selectivity for the identification and quantification of this compound and its metabolites. [, , ]
  • Electrochemical ELISA: This method combines the specificity of ELISA with the sensitivity of electrochemical detection using screen-printed electrodes. []

Q24: What is the environmental fate of this compound?

A24: this compound can enter the environment through the manure of treated animals. Its persistence and mobility in soil and water depend on factors such as soil type, pH, and organic matter content. [, ]

Q25: What are the concerns regarding this compound in the environment?

A25: Concerns regarding this compound in the environment include the potential for development and spread of antibiotic resistance genes in environmental microbial communities, which could ultimately impact human health. [, , ]

Q26: How does the solubility of this compound influence its bioavailability?

A26: The solubility of this compound in different media can impact its absorption and ultimately its bioavailability. Enhancing solubility can be crucial for improving its efficacy.

Q27: What parameters are crucial for validating analytical methods for this compound?

A27: Validation of analytical methods for this compound involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust results. [, , ]

Q28: How is the quality of this compound ensured during its production and distribution?

A28: Stringent quality control measures are implemented throughout the manufacturing process, from raw material sourcing to final product testing, to guarantee the identity, purity, potency, and stability of this compound.

Q29: Can this compound elicit an immune response?

A29: Research indicates that this compound can stimulate antibody production, suggesting it possesses immunogenic properties. [] Further studies are needed to fully characterize its impact on the immune system.

Q30: Can this compound affect drug-metabolizing enzymes?

A30: Research on this compound's potential to induce or inhibit drug-metabolizing enzymes is limited. Investigating these interactions is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q31: What is the biodegradability of this compound?

A31: this compound is considered to have limited biodegradability in the environment. This persistence raises concerns about its potential accumulation and long-term ecological effects. []

Q32: Are there alternatives to this compound for therapeutic use in animals?

A32: Yes, alternative antibiotics, such as other macrolides (e.g., tilmicosin), lincosamides (e.g., lincomycin), or pleuromutilins (e.g., tiamulin), can be considered as alternatives to this compound depending on the specific bacterial infection. []

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